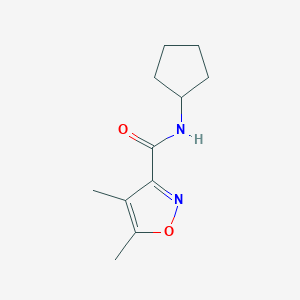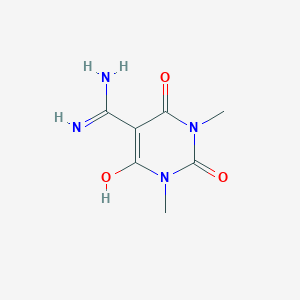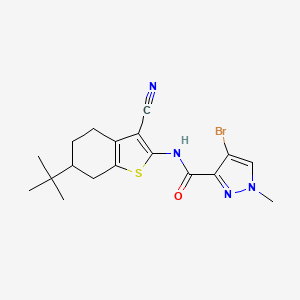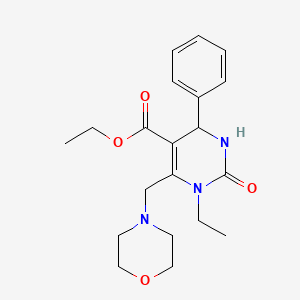![molecular formula C15H12F4N2O2S B10894709 (5Z)-3-cyclopropyl-2-sulfanyl-5-[3-(1,1,2,2-tetrafluoroethoxy)benzylidene]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B10894709.png)
(5Z)-3-cyclopropyl-2-sulfanyl-5-[3-(1,1,2,2-tetrafluoroethoxy)benzylidene]-3,5-dihydro-4H-imidazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-CYCLOPROPYL-2-SULFANYL-4-{(Z)-1-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]METHYLIDENE}-1H-IMIDAZOL-5-ONE is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-CYCLOPROPYL-2-SULFANYL-4-{(Z)-1-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]METHYLIDENE}-1H-IMIDAZOL-5-ONE typically involves multiple steps, including the formation of the imidazole ring, introduction of the cyclopropyl and sulfanyl groups, and the attachment of the tetrafluoroethoxyphenyl moiety. Common reagents and conditions might include:
Imidazole ring formation: Using reagents like glyoxal, ammonia, and formaldehyde.
Cyclopropyl group introduction: Cyclopropyl bromide in the presence of a base.
Sulfanyl group introduction: Thiol reagents under mild conditions.
Tetrafluoroethoxyphenyl attachment: Using a Suzuki coupling reaction with a boronic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
1-CYCLOPROPYL-2-SULFANYL-4-{(Z)-1-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]METHYLIDENE}-1H-IMIDAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like potassium carbonate.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the corresponding alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for treating diseases.
Industry: Used in the development of new materials or as a catalyst.
Mécanisme D'action
The mechanism of action of 1-CYCLOPROPYL-2-SULFANYL-4-{(Z)-1-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]METHYLIDENE}-1H-IMIDAZOL-5-ONE would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. The molecular pathways involved could include signal transduction, gene expression, or metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-CYCLOPROPYL-2-SULFANYL-4-{(Z)-1-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]METHYLIDENE}-1H-IMIDAZOL-5-ONE: can be compared with other imidazole derivatives, such as:
Uniqueness
The uniqueness of 1-CYCLOPROPYL-2-SULFANYL-4-{(Z)-1-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]METHYLIDENE}-1H-IMIDAZOL-5-ONE lies in its specific substitution pattern, which can confer unique biological activities and chemical reactivity compared to other imidazole derivatives.
Propriétés
Formule moléculaire |
C15H12F4N2O2S |
|---|---|
Poids moléculaire |
360.3 g/mol |
Nom IUPAC |
(5Z)-3-cyclopropyl-2-sulfanylidene-5-[[3-(1,1,2,2-tetrafluoroethoxy)phenyl]methylidene]imidazolidin-4-one |
InChI |
InChI=1S/C15H12F4N2O2S/c16-13(17)15(18,19)23-10-3-1-2-8(6-10)7-11-12(22)21(9-4-5-9)14(24)20-11/h1-3,6-7,9,13H,4-5H2,(H,20,24)/b11-7- |
Clé InChI |
QYTVYFNTVAUBSB-XFFZJAGNSA-N |
SMILES isomérique |
C1CC1N2C(=O)/C(=C/C3=CC(=CC=C3)OC(C(F)F)(F)F)/NC2=S |
SMILES canonique |
C1CC1N2C(=O)C(=CC3=CC(=CC=C3)OC(C(F)F)(F)F)NC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-ethyl-3,5-dimethyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10894643.png)
![ethyl 2-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B10894644.png)

![1-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-(2-phenylethyl)thiourea](/img/structure/B10894652.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10894657.png)


![(2Z,5E)-5-[2-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B10894665.png)
![N-(4-bromophenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]propanamide](/img/structure/B10894668.png)
![N-(2-iodophenyl)-4-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B10894682.png)

![7-[(6-Methyl-2-pyridyl)(2-pyridylamino)methyl]-8-quinolinol](/img/structure/B10894701.png)
![methyl 2-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10894702.png)
![5-bromo-N-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-4-yl}thiophene-2-sulfonamide](/img/structure/B10894703.png)
